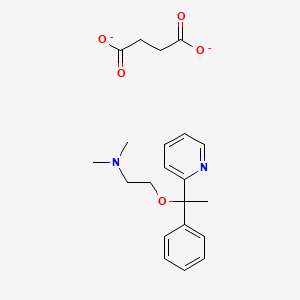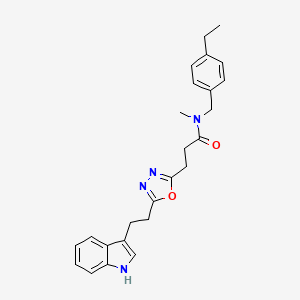
4-Pentylphenyl4-(trans-4-pentylcyclohexyl)-benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lansoprazole is a proton pump inhibitor used to reduce stomach acid production. It is commonly prescribed for the treatment of peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome. Lansoprazole works by inhibiting the H+/K+ ATPase enzyme system in the gastric parietal cells, thereby blocking the final step in gastric acid production .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lansoprazole involves several key steps. One common method starts with the condensation of 2-mercaptobenzimidazole with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in the presence of sodium hydroxide to form a thioether intermediate. This intermediate is then oxidized using hydrogen peroxide to yield lansoprazole .
Industrial Production Methods
In industrial settings, the preparation of lansoprazole can involve the use of milder alkali such as sodium carbonate instead of sodium hydroxide. Additionally, a combination of cumene hydroperoxide and tetraisopropyl titanate can be used as an antioxidant to replace m-chloroperoxybenzoic acid, making the oxidation process more controllable and increasing the purity of the final product .
化学反応の分析
Types of Reactions
Lansoprazole undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used to oxidize the thioether intermediate to lansoprazole.
Reduction: Although less common, reduction reactions can be used to modify the sulfoxide group in lansoprazole.
Major Products
The major product of these reactions is lansoprazole itself, with potential by-products including sulfone and pyridine oxide impurities .
科学的研究の応用
Lansoprazole has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of proton pump inhibitors and their mechanisms.
Biology: Lansoprazole is studied for its effects on gastric acid secretion and its potential role in modulating other biological pathways.
Medicine: Beyond its primary use in treating acid-related disorders, lansoprazole is being investigated for its potential benefits in reducing the risk of osteoporosis and type 2 diabetes mellitus
作用機序
Lansoprazole exerts its effects by selectively inhibiting the H+/K+ ATPase enzyme system in the gastric parietal cells. This enzyme system is responsible for the final step in the production of gastric acid. By binding to the enzyme, lansoprazole effectively blocks acid secretion, providing relief from acid-related disorders .
類似化合物との比較
While all these compounds share a similar mechanism of action, lansoprazole is unique in its specific chemical structure and pharmacokinetic properties . For example:
Omeprazole: Similar in function but has a different chemical structure and slightly different pharmacokinetics.
Pantoprazole: Also a proton pump inhibitor, but with different pharmacokinetic properties and potential side effects.
Esomeprazole: The S-isomer of omeprazole, offering slightly different efficacy and side effect profiles.
Lansoprazole’s unique structure allows for specific interactions with the H+/K+ ATPase enzyme, making it a valuable option in the treatment of acid-related disorders.
特性
分子式 |
C17H14F3N3O2 |
|---|---|
分子量 |
349.31 g/mol |
IUPAC名 |
1-(1H-benzimidazol-2-yl)-2-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C17H14F3N3O2/c1-10-13(21-7-6-15(10)25-9-17(18,19)20)8-14(24)16-22-11-4-2-3-5-12(11)23-16/h2-7H,8-9H2,1H3,(H,22,23) |
InChIキー |
AGIZBVFPOAKOGP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1CC(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-Benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11935342.png)
![tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B11935347.png)
![[3H]pemetrexed](/img/structure/B11935350.png)
![sodium;3-[(2R)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B11935358.png)
![(+)-1-[2-(4-Fluorophenyl)-2-(4-isopropylpiperazino)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine tetrahydrochloride](/img/structure/B11935370.png)
![Ethyl [2-butyl-6-oxo-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-4-(propan-2-yl)-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B11935386.png)

![1-[2-[2-[Bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol](/img/structure/B11935392.png)


![2-(diethylamino)ethyl (2R)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoate;hydrochloride](/img/structure/B11935410.png)
![(2Z)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B11935415.png)


